Luteoloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Neuroprotective Properties

Studies suggest that Luteoloside possesses anti-inflammatory and neuroprotective properties. Research has shown that it can:

- Reduce inflammation: Luteoloside has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β, in various models, including lipopolysaccharide-induced inflammation and Staphylococcus aureus infection [, ].

- Protect against neurodegeneration: Studies on animal models indicate that Luteoloside may help alleviate neurological deficits, cerebral edema, and improve outcomes in conditions like stroke by reducing neuroinflammation and oxidative stress [].

Anticancer Potential

Luteoloside has also been investigated for its potential role in cancer prevention and treatment. Research suggests that it may:

- Inhibit cancer cell proliferation: Studies on various cancer cell lines, including cervical cancer, have shown that Luteoloside can suppress cell growth and promote apoptosis, a form of programmed cell death [].

- Modulate signaling pathways: Luteoloside may exert its anti-cancer effects by modulating specific signaling pathways involved in cell proliferation and survival [].

Other Potential Applications

Luteoloside is being explored for its potential applications in various other areas, including:

- Antioxidant activity: Luteoloside exhibits free radical scavenging properties, suggesting its potential role in protecting cells from oxidative damage [].

- Cardiovascular health: Some studies suggest that Luteoloside may contribute to cardiovascular health by improving blood vessel function and reducing inflammation [].

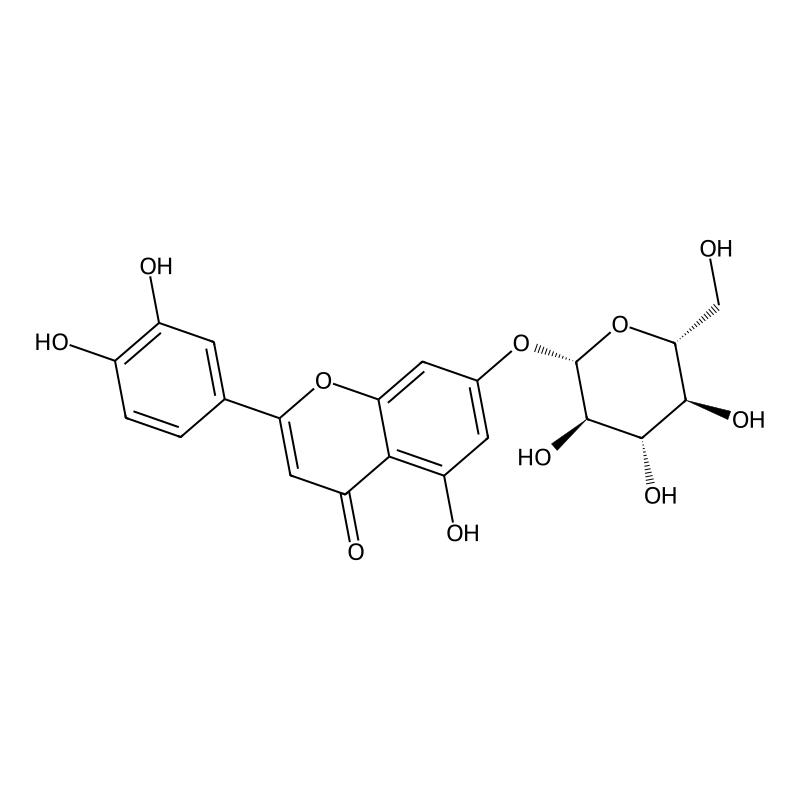

Luteoloside, also known as cynaroside, is a flavonoid glycoside characterized by the presence of a glucose molecule attached to the luteolin backbone at the 7-hydroxyl position. Its chemical formula is C₁₅H₁₄O₇, and it is classified as a flavone due to its structural features. Luteoloside is naturally found in various plants, including Ferula varia, Cynara scolymus (artichoke), and dandelion, where it contributes to the plants' antioxidant and anti-inflammatory properties .

The mechanisms by which Luteoloside exerts its potential health effects are being actively explored. Here are some proposed mechanisms:

- Antioxidant Activity: The hydroxyl groups in Luteoloside's structure might contribute to its ability to scavenge free radicals, reducing oxidative stress in cells [, ].

- Anti-cancer effects: Luteoloside might inhibit the proliferation and metastasis of cancer cells through various pathways, including modulation of inflammatory signaling [].

- Anti-microbial effects: Studies suggest Luteoloside might inhibit the activity of certain enzymes essential for viral replication [].

- Oxidation: Luteoloside can be oxidized to form various products depending on the reaction conditions. For instance, it may convert into luteolin by losing a glucose moiety.

- Hydrolysis: The glycosidic bond can be cleaved by enzymes such as glucosidases, leading to the release of luteolin and glucose. This reaction is significant in metabolic processes within plants and animals .

Luteoloside exhibits a range of biological activities that are of considerable interest in pharmacology and nutrition. Key activities include:

- Anti-inflammatory Effects: Luteoloside inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin 6 .

- Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Analgesic Effects: Research indicates that luteoloside can provide pain relief by modulating inflammatory responses in conditions such as arthritis .

- Antimicrobial Activity: Luteoloside has shown efficacy against various bacterial strains, contributing to its potential use in treating infections .

Luteoloside can be synthesized through several methods:

- Enzymatic Glycosylation: This method involves using specific glycosyltransferases to add a glucose molecule to luteolin.

- Chemical Synthesis: Various synthetic routes have been developed that involve the protection and deprotection of functional groups on luteolin followed by glycosylation reactions.

- Extraction from Natural Sources: Luteoloside can also be isolated from plants known to contain high concentrations of this compound, such as artichokes and dandelions .

The applications of luteoloside span multiple fields:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, luteoloside is being investigated for its potential therapeutic effects in chronic inflammatory diseases and pain management.

- Nutraceuticals: As a natural antioxidant, it is included in dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.

- Food Industry: Luteoloside's antimicrobial properties make it a candidate for use as a natural preservative in food products .

Recent studies have focused on the interactions of luteoloside with various biological targets:

- Protein Interactions: Research indicates that luteoloside can influence protein structures, such as lysozyme, altering its activity and stability under certain conditions .

- Cellular Mechanisms: Luteoloside has been shown to modulate signaling pathways involved in inflammation and apoptosis, particularly through the activation of nuclear factor (erythroid-derived 2)-like 2 .

- Drug Interactions: Studies suggest that luteoloside may enhance the efficacy of certain drugs while mitigating side effects associated with inflammation .

Luteoloside shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Luteolin | Flavone | Aglycone form of luteoloside; more potent anti-inflammatory effects. |

| Rutin | Flavonol | Contains a rhamnose sugar; known for its antioxidant properties. |

| Quercetin | Flavonol | Exhibits strong anti-inflammatory effects; widely studied for cardiovascular health. |

| Apigenin | Flavone | Known for its anxiolytic effects; structurally similar but lacks a sugar moiety. |

Luteoloside's uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like luteolin. This modification may also influence its biological activity, making it an interesting subject for further research in pharmacology and nutrition .

Botanical Sources and Distribution in Plant Species

Luteoloside, also known as luteolin-7-O-glucoside or cynaroside, represents a widespread flavonoid glycoside found extensively throughout the plant kingdom [1] [2]. This compound is characterized as a 7-O-glucoside of luteolin, exhibiting a molecular formula of C21H20O11 and a molecular weight of 448.4 grams per mole [2].

The distribution of luteoloside across plant species demonstrates remarkable diversity, with significant concentrations documented in numerous families. Within the Caprifoliaceae family, Lonicera japonica (Japanese honeysuckle) stands as one of the most abundant sources, with luteoloside content reaching 0.09% in dried material [10]. This species, along with its related taxa Lonicera hypoglauca and Lonicera macranthoides, represents critical medicinal plants in traditional Chinese medicine where luteoloside serves as a quality control marker [9] [11].

The Asteraceae family contributes several important sources, particularly Cynara scolymus (artichoke), where luteoloside occurs in both leaves and flower heads [1] [8]. Chrysanthemum morifolium flowers contain varying concentrations of luteoloside depending on cultivar, with Hangbai Ju demonstrating the highest levels at 0.94 milligrams per gram [37]. Within this family, luteoloside content serves as a standardized quality marker for Flos Chrysanthemi in pharmacopoeial specifications [10].

The Solanaceae family presents another significant source through Physalis alkekengi variety franchetii, where luteoloside concentrates primarily in the calyces alongside other bioactive compounds [33] [34]. This species demonstrates luteoloside content sufficient to warrant its inclusion as one of five major active ingredients subject to high-performance liquid chromatographic analysis [34].

Additional botanical sources encompass diverse plant families, including Gentianaceae through Gentiana macrophylla [12] [31], and various representatives from Leguminosae, Rosaceae, and Lamiaceae families [10]. The compound has been identified in Ferula varia and Ferula foetida from Apiaceae, Campanula persicifolia and Campanula rotundifolia from Campanulaceae, and Phyllostachys nigra from Poaceae [1].

| Plant Family | Species | Plant Part | Luteoloside Content | Reference |

|---|---|---|---|---|

| Caprifoliaceae | Lonicera japonica | Flowers | 0.09% | [10] |

| Asteraceae | Chrysanthemum morifolium | Flowers | 0.94 mg/g | [37] |

| Asteraceae | Cynara scolymus | Leaves | Variable | [1] [8] |

| Solanaceae | Physalis alkekengi | Calyces | Quantifiable | [34] |

| Gentianaceae | Gentiana macrophylla | Whole plant | Present | [12] |

Biosynthetic Pathways in Flavonoid Metabolism

Luteoloside biosynthesis follows the established phenylpropanoid pathway, representing a complex series of enzymatic transformations that convert primary metabolites into specialized flavonoid compounds [14] [15]. The pathway initiates with phenylalanine as the primary substrate, undergoing deamination by phenylalanine ammonia lyase to produce cinnamic acid [15].

The initial phase involves the conversion of phenylalanine through successive enzymatic steps mediated by phenylalanine ammonia lyase, cinnamate 4-hydroxylase, and 4-coumarate-coenzyme A ligase, ultimately yielding 4-coumaroyl-coenzyme A as the central precursor [14] [15]. This activated phenylpropanoid unit serves as the foundation for flavonoid biosynthesis through its condensation with malonyl-coenzyme A units.

The flavonoid-specific portion of the pathway commences with chalcone synthase catalyzing the condensation of 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A, producing naringenin chalcone [15]. Chalcone isomerase subsequently converts this chalcone to naringenin, establishing the basic flavanone skeleton that serves as the branch point for diverse flavonoid classes [15].

For luteoloside biosynthesis specifically, naringenin undergoes hydroxylation at the 3-prime position through flavonoid 3-prime-hydroxylase activity, yielding eriodictyol [15]. This intermediate represents a critical junction in the pathway, as it can be converted to luteolin through two potential routes. The preferred route in Lonicera species involves flavone synthase II, which demonstrates higher efficiency with eriodictyol as substrate compared to naringenin [15].

The final step in luteoloside formation involves glycosylation of luteolin at the 7-position through UDP-glucose:flavone 7-O-beta-glucosyltransferase activity [15] [16]. This enzyme specifically recognizes the 7-hydroxyl group of luteolin, catalyzing the transfer of glucose from UDP-glucose to form the stable luteoloside glycoside [16] [17].

Alternative biosynthetic routes exist, including the conversion of naringenin to apigenin via flavone synthase, followed by 3-prime-hydroxylation to luteolin [14]. However, transcriptomic evidence suggests that the eriodictyol-mediated route predominates in luteoloside-accumulating tissues [15].

Enzymatic Regulation of Luteoloside Production

The enzymatic regulation of luteoloside production involves multiple levels of control, encompassing both individual enzyme activities and coordinated pathway regulation [9] [15]. Key regulatory enzymes demonstrate differential expression patterns that correlate with luteoloside accumulation in various plant tissues and developmental stages.

Phenylalanine ammonia lyase represents the primary regulatory point for phenylpropanoid flux, with multiple gene family members exhibiting tissue-specific expression patterns [9]. In Lonicera japonica, three phenylalanine ammonia lyase genes demonstrate differential organ-preferential expression, with specific isoforms correlating with luteoloside content in buds versus leaves [9].

Cinnamate 4-hydroxylase activity provides another regulatory checkpoint, with enzyme activity levels varying significantly between different plant organs [9]. Total cinnamate 4-hydroxylase activity in buds consistently measures lower than in leaves across Lonicera species, suggesting tissue-specific regulation that influences luteoloside distribution patterns [9].

The 4-coumarate-coenzyme A ligase enzyme family demonstrates complex regulation with thirteen different genes identified in luteoloside biosynthesis [15]. These multiple gene copies exhibit varying expression levels during tissue development, with specific isoforms upregulated in senescing leaves where luteoloside accumulation reaches maximum levels [15].

Chalcone synthase regulation proves particularly critical for luteoloside production, with specific isoforms demonstrating dramatic upregulation in luteoloside-accumulating tissues [15]. Chalcone synthase 2 specifically shows increased transcript levels during leaf senescence, coinciding with peak luteoloside content [15].

Flavonoid 3-prime-hydroxylase represents a crucial regulatory enzyme for luteoloside biosynthesis, with six different gene family members identified [15]. Two specific isoforms, designated CL11828.Contig1 and CL11828.Contig2, demonstrate particularly high expression levels in senescing leaves and appear to play vital roles in luteoloside generation [15].

The terminal glycosylation step involves UDP-glucose:flavone 7-O-beta-glucosyltransferase regulation, with two primary gene family members contributing to luteoloside formation [15]. These enzymes, identified as Unigene2918 and Unigene97915, show dramatic increases in transcript levels during leaf senescence, directly correlating with luteoloside accumulation patterns [15].

| Enzyme | Gene Count | Key Regulatory Isoforms | Expression Pattern | Reference |

|---|---|---|---|---|

| Phenylalanine ammonia lyase | 3 | PAL1, PAL2 | Tissue-specific | [9] |

| Cinnamate 4-hydroxylase | 2 | C4H2 | Organ-differential | [9] |

| 4-coumarate-CoA ligase | 13 | Multiple isoforms | Development-dependent | [15] |

| Chalcone synthase | 8 | CHS2 | Senescence-induced | [15] |

| Flavonoid 3-prime-hydroxylase | 6 | CL11828.Contig1/2 | Senescence-specific | [15] |

| UDP-glucose:flavone 7-O-glucosyltransferase | 2 | Unigene2918/97915 | Accumulation-correlated | [15] |

Transcriptomic Insights into Biosynthetic Gene Clusters

Transcriptomic analyses have revealed sophisticated molecular signatures underlying luteoloside biosynthesis, providing unprecedented insights into the coordinate regulation of biosynthetic gene clusters [14] [15] [22]. These studies demonstrate that luteoloside accumulation results from orchestrated changes in gene expression rather than simple individual enzyme regulation.

Comparative transcriptomic analyses between diploid and tetraploid Lonicera japonica reveal differential gene expression patterns that correlate with varying luteoloside contents [14] [22]. Twenty-four differentially expressed genes associated with luteoloside biosynthesis show significant upregulation in senescing leaves, which accumulate the highest luteoloside concentrations [15].

The transcriptomic landscape reveals temporal regulation of luteoloside biosynthesis throughout plant development [14]. During flowering stages, specific gene clusters demonstrate coordinated expression changes that correspond to luteoloside content fluctuations [14]. Early flowering stages show increased expression of upstream pathway genes, while later stages demonstrate enhanced expression of glycosylation-related genes [14].

Tissue-specific transcriptomic patterns provide critical insights into luteoloside distribution [15]. Senescing leaves demonstrate dramatically different expression profiles compared to young leaves, with extensive upregulation of phenylpropanoid pathway genes [15]. This coordinated expression response suggests that leaf senescence triggers a comprehensive metabolic reprogramming that favors luteoloside accumulation [15].

Gene co-expression network analyses reveal functional modules within the luteoloside biosynthetic pathway [15]. These modules demonstrate coordinated expression patterns that suggest evolutionary conservation of luteoloside biosynthetic capacity across plant species [15]. The identification of these modules provides targets for metabolic engineering approaches to enhance luteoloside production [15].

Transcriptional regulation involves multiple transcription factor families, including MYB, basic helix-loop-helix, and WD40 protein families [15] [23]. Specific transcription factors, including MYB12, MYB75, basic helix-loop-helix 113, and TTG1, demonstrate differential expression during luteoloside accumulation and are considered key regulatory factors [15] [23].

The expression profiles of biosynthetic genes show remarkable correlation with luteoloside content across different growth stages [14]. Genes encoding flavone synthase II exhibit particularly strong positive correlation with luteoloside levels, confirming their central role in luteoloside biosynthesis [9] [14].

Comparative analyses between different Lonicera species reveal species-specific transcriptomic signatures that explain varying luteoloside contents [9]. These differences primarily involve differential expression of orthologous genes rather than presence or absence of specific pathway components [9].

Environmental stress responses significantly influence transcriptomic patterns related to luteoloside biosynthesis [25]. Chilling stress induces widespread changes in secondary metabolite gene expression, including upregulation of phenylpropanoid-flavonoid pathway genes that contribute to luteoloside production [25].

| Analysis Type | Key Findings | Regulatory Elements | Reference |

|---|---|---|---|

| Diploid vs Tetraploid | 24 upregulated biosynthetic genes | Coordinated pathway regulation | [15] |

| Developmental stages | Temporal expression coordination | Stage-specific gene clusters | [14] |

| Tissue comparison | Senescence-induced upregulation | Tissue-specific modules | [15] |

| Transcription factors | MYB/bHLH/WD40 regulation | Master regulatory switches | [15] [23] |

| Species comparison | Orthologous gene differences | Evolutionary conservation | [9] |

| Stress response | Environmental pathway induction | Adaptive gene expression | [25] |

Traditional solvent-based extraction methods remain fundamental approaches for luteoloside isolation, offering established protocols with predictable outcomes and cost-effective implementation. These methodologies utilize the selective solubility properties of luteoloside in various solvent systems to achieve efficient extraction from plant materials [1] [2].

Solvent extraction represents the most widely employed conventional technique, typically utilizing ethanol-water mixtures with concentrations ranging from 50% to 70% ethanol. Operating temperatures between 25°C and 80°C facilitate optimal extraction kinetics, with extraction times spanning 30 to 120 minutes. This method consistently achieves extraction yields of 65% to 85%, making it suitable for large-scale processing applications [3] [4].

Maceration techniques have demonstrated particular effectiveness when optimized through response surface methodology. Research indicates that methanol-hydrochloric acid solvent systems at a 13:1 ratio, combined with extraction temperatures of 77.6°C and extraction times of 43 minutes, can achieve luteoloside yields of 70% to 80%. The material-to-liquid ratio optimization at 22 mL/g further enhances extraction efficiency while minimizing solvent consumption [5].

Reflux extraction methods provide enhanced mass transfer through continuous solvent cycling, operating at temperatures between 60°C and 80°C for 30 to 90 minutes. Aqueous ethanol concentrations of 50% to 70% prove most effective, yielding luteoloside recovery rates of 75% to 90%. The elevated temperature and continuous solvent movement facilitate cell wall disruption and improved compound solubilization [6] [7].

Soxhlet extraction offers the highest extraction efficiency among conventional methods, achieving yields of 80% to 95% through continuous solvent recycling. However, this technique requires extended extraction times of 360 to 480 minutes and operates at elevated temperatures between 78°C and 120°C, which may compromise thermolabile compounds. The method proves particularly valuable for complete exhaustive extraction of luteoloside from plant matrices [1].

Percolation techniques provide gentle extraction conditions suitable for heat-sensitive applications, operating at temperatures between 25°C and 60°C for 60 to 180 minutes. Hydroalcoholic mixtures serve as the preferred solvent systems, though yields typically range from 60% to 75%, representing the lowest efficiency among conventional methods. This technique finds application when compound integrity takes precedence over maximum yield [1].

Advanced Extraction Technologies (UAE, MAE, SFE)

Advanced extraction technologies have revolutionized luteoloside recovery through enhanced efficiency, reduced processing times, and improved environmental sustainability. These methodologies leverage physical and chemical principles to intensify mass transfer processes while maintaining product quality standards [8] [1].

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to generate cavitation bubbles that disrupt cellular structures and enhance solvent penetration. Optimized UAE conditions for luteoloside extraction include 58.86% ethanol concentration, ultrasonic power of 411.43 watts, and extraction times of 30 minutes. These parameters achieve extraction yields ranging from 74.6% to 79.0%, representing a 50% to 70% reduction in processing time compared to conventional methods. The cavitation effect significantly reduces solvent requirements by 40% to 60% while maintaining extraction efficiency [9] [10] [11].

Ball Milling-Assisted Extraction (BMAE) represents an innovative approach combining mechanical disruption with solvent extraction. Operating at 58.4°C with a solvent-to-solid ratio of 31.3 mL/g and milling speeds of 328 rpm, BMAE achieves luteoloside recovery of 74.6% ± 1.2%. The mechanical action reduces particle size from 10-50 μm to 1-5 μm, facilitating enhanced mass transfer and compound extraction. This method demonstrates 65% to 75% time reduction and 45% to 65% solvent savings compared to traditional techniques [3] [12].

Microwave-Assisted Extraction (MAE) utilizes electromagnetic radiation to generate rapid heating through molecular vibration, significantly accelerating extraction kinetics. Optimal MAE parameters include 70% ethanol concentration, microwave power of 230 watts, and irradiation times of 8 minutes. This technology achieves extraction yields of 85% to 95% while reducing processing time by 75% to 85% and solvent consumption by 50% to 70%. The rapid heating mechanism facilitates rapid cell wall disruption and enhanced luteoloside solubilization [13] [14] [15].

Supercritical Fluid Extraction (SFE) employs supercritical carbon dioxide modified with 2% ethanol as the extraction medium, operating at 300 bar pressure and 40°C temperature. This technology achieves extraction yields of 80% to 92% while providing exceptional selectivity and environmental compatibility. SFE demonstrates remarkable solvent reduction of 90% to 95% compared to conventional methods, as the supercritical fluid can be easily removed by pressure reduction. The mild operating conditions preserve compound integrity while achieving 60% to 80% time reduction [16] [8] [17].

Pressurized Liquid Extraction (PLE) applies high pressure to maintain solvents in liquid state above their boiling points, resulting in enhanced solubility and diffusion rates. Operating at pressures ranging from 100 to 200 bar and temperatures between 80°C and 225°C, PLE achieves extraction yields of 85% to 95%. This technology provides 70% to 85% time reduction and 60% to 80% solvent savings while offering excellent repeatability and automation capabilities [1].

Chromatographic Separation Strategies (HSCCC, HPLC)

Chromatographic separation represents the cornerstone of luteoloside purification, providing high-resolution separation capabilities essential for achieving pharmaceutical-grade purity standards. These methodologies combine selectivity, efficiency, and scalability to meet diverse purification requirements [18] [19] [20].

High-Speed Countercurrent Chromatography (HSCCC) offers unique advantages for luteoloside purification through its liquid-liquid separation mechanism. The optimal solvent system consists of n-butanol-acetonitrile-water (2:1:5, v/v/v), achieving luteoloside purities of 94% to 98.54% with recovery rates of 85% to 95%. Detection at 348 nm wavelength provides sensitive monitoring of luteoloside elution. The absence of solid stationary phase eliminates irreversible adsorption, making HSCCC particularly suitable for preparative-scale purification [21] [22] [19].

An innovative approach combines magnetic nanoparticles with HSCCC using identical solvent systems throughout the separation process. The ethyl acetate-methanol-water (25:1:25, v/v/v) system demonstrates superior performance for simultaneous separation of luteoloside alongside other flavonoids, achieving 98.54% purity and excellent recovery rates. This in-line methodology enhances separation efficiency while providing recyclable magnetic nanoparticle columns [21] [22].

High Performance Liquid Chromatography (HPLC) remains the gold standard for luteoloside analysis and purification, offering exceptional resolution and quantitative accuracy. Reversed-phase chromatography using acetonitrile and 1% phosphoric acid gradient systems achieves purities of 95% to 99% with recovery rates of 90% to 98%. UV detection combined with electrospray ionization mass spectrometry (ESI-MS) provides comprehensive compound identification and purity assessment [23] [24] [25].

Preparative HPLC systems enable scale-up applications while maintaining high purity standards. Methanol-water gradient elution systems achieve luteoloside purities of 96% to 99% with recovery rates of 88% to 96%. Column selection utilizing C18 stationary phases optimizes retention and resolution characteristics for efficient luteoloside separation [19] [26].

Ultra-High Performance Liquid Chromatography (UHPLC) represents the cutting-edge advancement in chromatographic separation, providing enhanced resolution and reduced analysis times. Formic acid-water-methanol gradient systems achieve exceptional purities of 98% to 99.5% with recovery rates of 92% to 99%. ESI-MS/MS detection enables precise molecular identification and quantification at nanogram levels [27].

The DPPH-HPLC guided approach represents an innovative strategy for antioxidant-directed purification. This methodology combines antioxidant screening with chromatographic separation, enabling targeted isolation of bioactive luteoloside fractions. The approach demonstrates particular value for pharmaceutical applications where biological activity takes precedence over absolute yield [19].

Yield Optimization and Purity Assessment

Yield optimization and purity assessment constitute critical components of luteoloside extraction and purification methodologies, requiring systematic evaluation of multiple variables and comprehensive analytical validation [5] [28] [25].

Response Surface Methodology (RSM) provides powerful statistical tools for extraction optimization, enabling simultaneous evaluation of multiple variables and their interactions. Box-Behnken design applications for luteoloside extraction optimization consider extraction time, temperature, solvent ratio, and material-to-liquid ratio as critical variables. Mathematical modeling through second-order polynomial equations enables prediction of optimal conditions while minimizing experimental requirements [5].

The optimal extraction conditions derived through RSM include extraction times of 43 minutes, methanol-hydrochloric acid solvent ratios of 13:1, extraction temperatures of 77.6°C, and material-to-liquid ratios of 1:22. Validation experiments confirm predicted yields of 0.261 mg/g with actual experimental values of 0.265 ± 0.03 mg/g, demonstrating excellent model accuracy [5].

Factorial design experiments enable systematic evaluation of extraction variables and their interactions. Three-factor, three-level designs commonly assess temperature, solvent composition, and extraction time effects on luteoloside yield. Analysis of variance (ANOVA) identifies significant factors and optimal operating ranges while minimizing experimental complexity [11] [5].

Purity assessment methodologies encompass multiple analytical techniques to ensure comprehensive quality evaluation. High Performance Liquid Chromatography with UV detection at 348 nm provides primary purity determination, achieving detection limits of 1.0 ng/mL and quantification limits of 3.0 ng/mL. Gradient elution systems using acetonitrile and phosphoric acid mobile phases enable baseline separation of luteoloside from matrix interferences [23] [25].

Mass spectrometry techniques provide definitive molecular identification and purity confirmation. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) enables precise molecular weight determination and fragmentation pattern analysis. Multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity for trace impurity detection [23] [27].

Coulometric titration represents an alternative approach for luteoloside purity assessment, offering direct quantitative determination without chromatographic separation. This electrochemical method achieves excellent precision and accuracy for reference material characterization, complementing chromatographic purity assessment methods [28].

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization and purity assessment through integration analysis. Proton NMR spectra enable quantitative purity determination while confirming molecular structure integrity. Carbon-13 NMR provides additional structural verification and impurity identification capabilities [19] [29].

Near-Infrared Spectroscopy (NIR) offers rapid, non-destructive purity assessment capabilities suitable for process monitoring applications. Chemometric calibration models using partial least squares regression achieve correlation coefficients exceeding 0.93 for luteoloside quantification. Variable selection algorithms enhance model robustness while reducing spectral complexity [25].

Quality control protocols encompass multiple analytical parameters including moisture content, residual solvents, heavy metals, and microbiological contamination. These comprehensive assessments ensure compliance with pharmaceutical quality standards while guaranteeing product safety and efficacy [28] [29].

Recovery optimization focuses on maximizing luteoloside yield while minimizing processing losses. Extraction efficiency evaluation considers both primary extraction yield and subsequent purification recovery. Overall process yields typically range from 60% to 85% depending on methodology selection and optimization parameters [5] [30].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

5373-11-5

Wikipedia

Mercury(I)_oxide